

# Duvelisib clinical trial design phase Ib/IIa relapsed refractory TCL

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## Compound Focus: Duvelisib

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## Scientific Rationale and Trial Overview

This document outlines the protocol for a **phase Ib/IIa clinical trial** evaluating **duvelisib**-based combinations in patients with relapsed or refractory T-cell lymphoma (TCL). The trial investigates the hypothesis that combining the **PI3K- $\delta$ / $\gamma$  inhibitor duvelisib** with other agents can enhance anti-tumor efficacy while mitigating the inflammatory toxicities often associated with PI3K inhibition [1].

The dual inhibition of PI3K- $\delta$  and PI3K- $\gamma$  by **duvelisib** is critical: the  $\delta$  isoform is essential for malignant lymphocyte proliferation and survival, while the  $\gamma$  isoform plays a key role in the tumor microenvironment and inflammatory signaling [2] [1]. Preclinical data indicated that **duvelisib** induces cell death in T-cell lymphoma lines with constitutive PI3K pathway activation and can re-educate tumor-associated macrophages toward an inflammatory, anti-tumor phenotype [1]. The trial combined **duvelisib** with either **romidepsin** (a histone deacetylase inhibitor) or **bortezomib** (a proteasome inhibitor), with subsequent analyses revealing that the romidepsin combination was notably more effective and better at mitigating toxicity [1].

## Trial Design and Methodology

### 1. Study Design

- **Official Title:** A Phase Ib/IIa Study of **Duvelisib** in Combination with Romidepsin or Bortezomib in Patients with Relapsed/Refractory T-Cell Lymphoma [1].
- **ClinicalTrials.gov Identifier:** NCT02783625 [1].
- **Design:** Multicenter, investigator-initiated trial comprising Phase Ib (dose escalation) and Phase IIa (expansion) components [1].
- **Primary Endpoint:** Determine the safety, toxicity profile, and Maximum Tolerated Dose (MTD) of **duvelisib** in combination with romidepsin or bortezomib [1].
- **Key Secondary Endpoints:** Overall Response Rate (ORR), Complete Response (CR) rate, Time to Response (TTR), Duration of Response (DOR), and Event-Free Survival (EFS). Post-hoc analyses included Progression-Free Survival (PFS) and Overall Survival (OS) [1].

**2. Patient Population and Key Eligibility Criteria** The study enrolled 105 adults with pathologically confirmed TCL (including Peripheral T-Cell Lymphoma [PTCL] and Cutaneous T-Cell Lymphoma [CTCL]) who had relapsed after or were refractory to at least one prior systemic therapy [1].

Table 1: Key Baseline Demographic and Disease Characteristics

| Characteristic           | Arm A (Duvelisib + Romidepsin)<br>(n=66) | Arm B (Duvelisib + Bortezomib)<br>(n=32) |
|--------------------------|--|--|
| Median Age (years)       | 62 (Overall study population)            | 62 (Overall study population)            |
| Sex (% Male)             | 62% (Overall study population)           | 62% (Overall study population)           |
| Disease Type             | PTCL and CTCL                            | PTCL and CTCL                            |
| Prior Systemic Therapies | ≥ 1 line                                 | ≥ 1 line                                 |
| ECOG Performance Status  | ≤ 2                                      | ≤ 2                                      |

Key exclusion criteria included prior discontinuation of **duvelisib**, romidepsin (for Arm A), or bortezomib (for Arm B) due to toxicity [1].

**3. Dosing and Treatment Schedule** The MTDs were determined during the Phase Ib dose escalation.

- **Arm A (Duvelisib + Romidepsin):** **Duvelisib 75 mg** orally twice daily continuously + Romidepsin **14 mg/m<sup>2</sup>** IV on days 1, 8, and 15 of a 28-day cycle [1].

- **Arm B (Duvelisib + Bortezomib): Duvelisib 25 mg** orally twice daily continuously + Bortezomib **1.3 mg/m<sup>2</sup>** IV on days 1, 4, 8, and 11 of a 21-day cycle [1]. Treatment continued until disease progression, unacceptable toxicity, or patient withdrawal. All patients received prophylaxis against *Pneumocystis jirovecii* pneumonia (PJP) and varicella-zoster virus (VZV). Antifungal prophylaxis was encouraged but not mandatory [1].

## Efficacy and Safety Results

**1. Primary Endpoint: Safety and Tolerability** The combination of **duvelisib** and romidepsin demonstrated a more favorable safety profile compared to historical data on **duvelisib** monotherapy, particularly a reduction in severe hepatotoxicity [1].

Table 2: Summary of Most Common Adverse Events (AEs) and Key Efficacy Metrics

| Parameter                   | Arm A (Duvelisib + Romidepsin)<br>(n=59-64) | Arm B (Duvelisib + Bortezomib)<br>(n=23-32) |
|-----------------------------|---|---|
| Most Common AEs             | Neutropenia (42%), Fatigue (37%)            | Diarrhea (48%), Neutropenia (30%)           |
| Grade 3/4 Hepatotoxicity    | 14%   | Not Specified                               |
| Overall Response Rate (ORR) | 55% (35/64)                                 | 34% (11/32)                                 |
| Complete Response (CR) Rate | 34% (22/64)                                 | 13% (4/32)                                  |
| ORR in PTCL Subgroup        | 56% (27/48)                                 | Not Specified                               |
| CR in PTCL Subgroup         | 44% (21/48)                                 | Not Specified                               |

**2. Secondary Endpoints: Efficacy Outcomes** As shown in Table 2, Arm A (**duvelisib** + romidepsin) showed superior efficacy, with over half of the patients achieving a response. Exploratory analyses indicated that responses were particularly increased in patients with a follicular helper T-cell (TFH) subtype of PTCL [1].

## Detailed Experimental Protocols

**1. Pharmacokinetic (PK) Sample Analysis Protocol** While the primary clinical paper did not detail PK methods, a validated high-performance liquid chromatography (HPLC) method with fluorescence detection exists for quantifying **duvelisib** in plasma and can be adapted for therapeutic drug monitoring in this context [3].

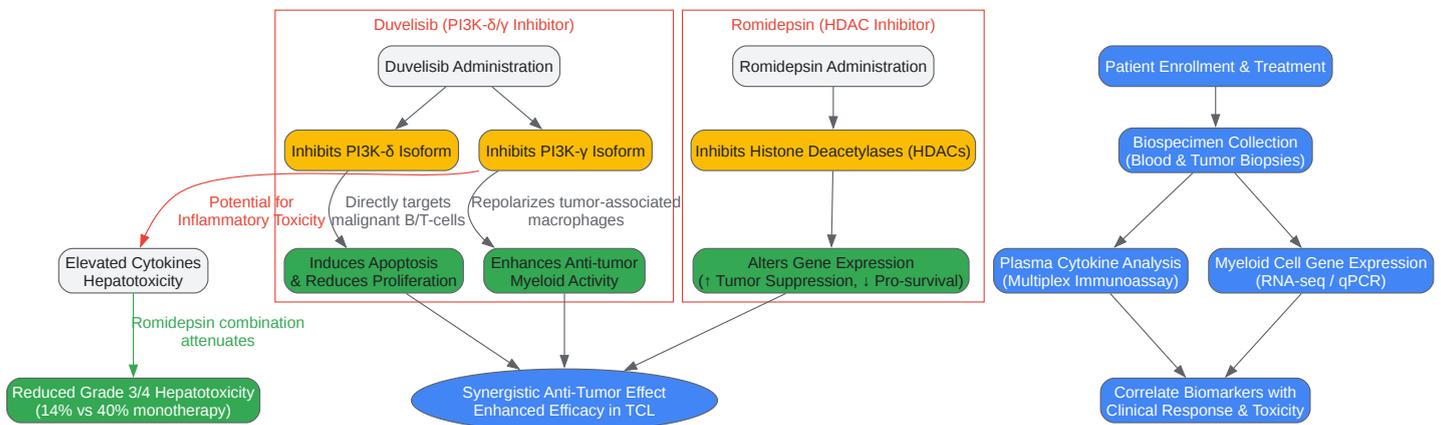
- **Sample Preparation:** Use protein precipitation. Spike plasma with internal standard, add an equal volume of methanol, vortex for 30 seconds, and centrifuge at 13,000 rpm for 10 minutes. Filter the supernatant through a 0.2  $\mu\text{m}$  membrane before injection [3].
- **HPLC Conditions:**
  - **Column:** Nucleosil CN (250 mm x 4.6 mm, 5  $\mu\text{m}$ ).
  - **Mobile Phase:** Acetonitrile:Water (25:75, v/v), isocratic.
  - **Flow Rate:** 1.7 mL/min.
  - **Detection:** Fluorescence (Excitation 280 nm, Emission 410 nm).
  - **Injection Volume:** 10  $\mu\text{L}$ .
  - **Run Time:** ~10 minutes [3].
- **Method Validation:** This method is linear in the range of 5–100 ng/mL, with a lower limit of quantitation (LOQ) of 7 ng/mL. It demonstrates high precision (%RSD  $\leq$  8.26) and accuracy ( $\geq$  95.32%) [3].

**2. Correlative Biomarker Studies Protocol** The trial included exploratory biomarker analyses on peripheral blood and tumor tissue to correlate with response and toxicity [1].

- **Sample Collection:** Collect peripheral blood mononuclear cells (PBMCs) and plasma at baseline and pre-specified cycle points. Tumor biopsies are optimal at baseline and, if feasible, on treatment.
- **Analysis of Inflammatory Mediators:** Use a multiplex immunoassay (e.g., Luminex) or ELISA to quantify plasma levels of cytokines (e.g., IFN- $\gamma$ , IL-6, TNF- $\alpha$ ).
- **Myeloid Cell Gene Expression Profiling:** Isolate RNA from PBMCs or sorted CD14+ monocytes. Perform RNA sequencing or quantitative RT-PCR to analyze the expression of inflammatory gene signatures. A focus on PI3K pathway-related genes is recommended.

## Mechanism of Action and Workflow

The following diagram illustrates the mechanistic rationale for the **duvelisib** and romidepsin combination and the subsequent experimental workflow for the correlative studies.



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## Application Notes for Researchers

- **Combination Rationale is Key:** The success of the **duvelisib**-romidepsin combination lies in achieving dual therapeutic goals: enhanced anti-tumor efficacy through simultaneous pathway targeting and attenuation of mechanism-based toxicities. This provides a template for developing other PI3K inhibitor-based regimens [1].
- **Dose Selection is Critical:** The MTD for **duvelisib** was different in each combination (75 mg BID with romidepsin vs. 25 mg BID with bortezomib), underscoring that combination-specific dose-finding is non-negotiable for safety and efficacy [1].
- **Proactive Supportive Care:** Mandatory PJP and VZV prophylaxis was integral to the trial's safety management. This is considered a standard requirement for patients receiving PI3K inhibitors [1].

- **Leverage Correlative Studies:** Integrating biomarker analyses from the outset of trial design is essential for understanding the biological impact of the combination, identifying patient subsets most likely to benefit, and deciphering mechanisms of resistance [1].

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